REACTION_SMILES
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[CH3:11][c:12]1[n:13][c:14]2[cH:15][cH:16][cH:17][cH:18][c:19]2[cH:20][cH:21]1.[CH:22](=[O:23])[c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1.[OH:30][C:31]([c:32]1[cH:33][cH:34][cH:35][cH:36][cH:37]1)=[O:38].[cH:1]1[cH:2][c:3]2[c:4]([n:5][cH:6][cH:7][cH:8]2)[cH:9][cH:10]1>>[CH2:11]([c:12]1[n:13][c:14]2[cH:15][cH:16][cH:17][cH:18][c:19]2[cH:20][cH:21]1)[CH:22]([OH:23])[c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc2ccccc2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2ncccc2c1
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Name
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Type
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product
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Smiles
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OC(Cc1ccc2ccccc2n1)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |